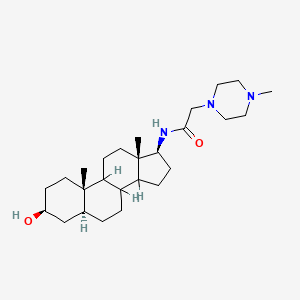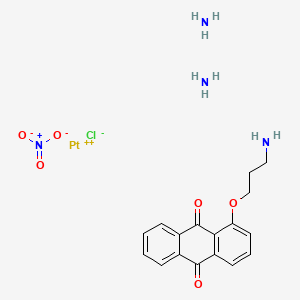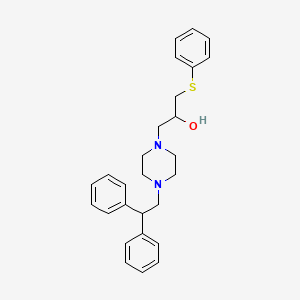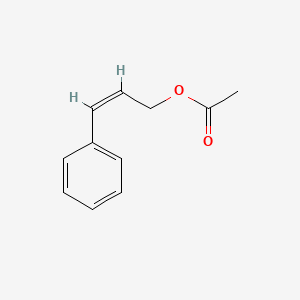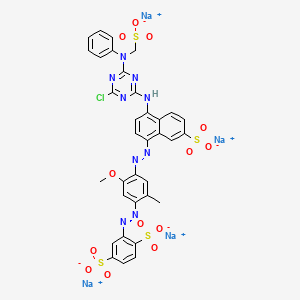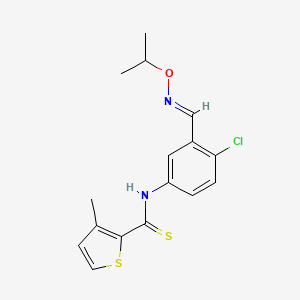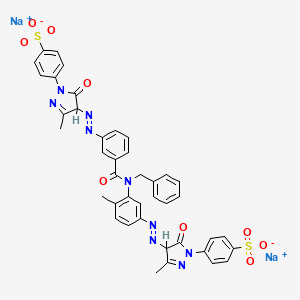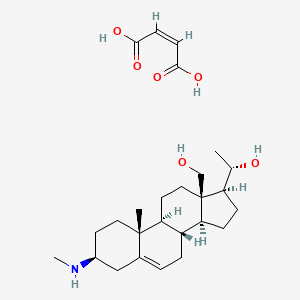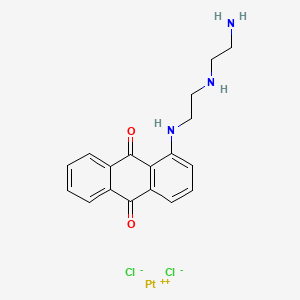
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a complex compound that combines the properties of anthraquinone and platinum Anthraquinone is a hydrocarbon known for its applications in dyes and pigments, while platinum is a precious metal widely used in catalysis and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Preparation of Anthraquinon-1-ylamine: This involves the reduction of anthraquinone to anthraquinon-1-ylamine using a suitable reducing agent.
Formation of the Intermediate: The anthraquinon-1-ylamine is then reacted with ethylenediamine to form the intermediate compound.
Complexation with Platinum: The intermediate is then reacted with a platinum(II) chloride complex under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The anthraquinone moiety can undergo oxidation reactions, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products:
Oxidation: Products may include oxidized forms of the anthraquinone moiety.
Reduction: Reduced forms of the anthraquinone moiety, such as hydroquinone derivatives.
Substitution: New platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The platinum center in the compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology:
DNA Intercalation: The anthraquinone moiety can intercalate into DNA, making the compound useful in studying DNA interactions and potentially in developing anticancer agents.
Medicine:
Anticancer Research: Due to its ability to interact with DNA and its platinum content, the compound is being investigated for its potential as an anticancer agent.
Industry:
Dye and Pigment Production: The anthraquinone moiety can be used in the synthesis of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) involves several key steps:
DNA Intercalation: The anthraquinone moiety intercalates into the DNA, disrupting its structure and function.
Platinum Binding: The platinum center binds to DNA, forming cross-links that inhibit DNA replication and transcription.
Cellular Pathways: These interactions trigger cellular pathways leading to apoptosis (programmed cell death), making the compound a potential anticancer agent.
Comparación Con Compuestos Similares
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA.
Doxorubicin: Another anthraquinone-based drug with DNA intercalation properties.
Uniqueness:
Combination of Anthraquinone and Platinum: Unlike other compounds, ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) combines the properties of both anthraquinone and platinum, potentially offering synergistic effects in its applications.
Propiedades
Número CAS |
131012-13-0 |
|---|---|
Fórmula molecular |
C18H19Cl2N3O2Pt |
Peso molecular |
575.3 g/mol |
Nombre IUPAC |
1-[2-(2-aminoethylamino)ethylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C18H19N3O2.2ClH.Pt/c19-8-9-20-10-11-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22;;;/h1-7,20-21H,8-11,19H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
AEYMQJCSZZIUDN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


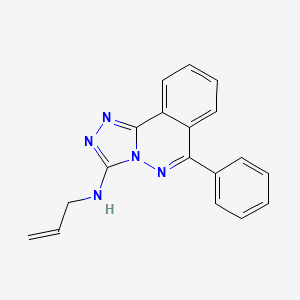
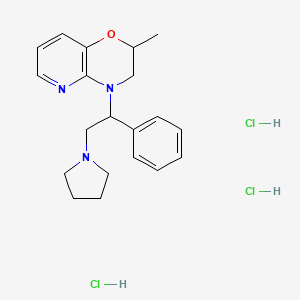


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
